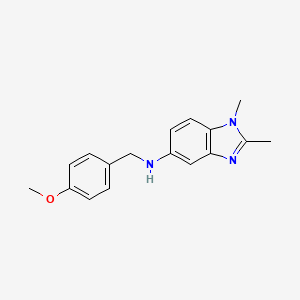

(1,2-Dimethyl-1H-benzoimidazol-5-yl)-(4-methoxy-benzyl)-amine

Description

(1,2-Dimethyl-1H-benzoimidazol-5-yl)-(4-methoxy-benzyl)-amine is a synthetic benzimidazole derivative characterized by a 1,2-dimethyl-substituted benzoimidazole core linked to a 4-methoxybenzylamine group. The dimethyl substitution on the benzoimidazole ring enhances steric stability, while the 4-methoxybenzyl group contributes to electronic and lipophilic properties, influencing solubility and target binding .

Properties

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-1,2-dimethylbenzimidazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O/c1-12-19-16-10-14(6-9-17(16)20(12)2)18-11-13-4-7-15(21-3)8-5-13/h4-10,18H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXCZXKMJBLPFEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1C)C=CC(=C2)NCC3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00349527 | |

| Record name | N-[(4-Methoxyphenyl)methyl]-1,2-dimethyl-1H-benzimidazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

328559-09-7 | |

| Record name | N-[(4-Methoxyphenyl)methyl]-1,2-dimethyl-1H-benzimidazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,2-Dimethyl-1H-benzoimidazol-5-yl)-(4-methoxy-benzyl)-amine typically involves the following steps:

Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

Substitution Reactions: The dimethyl and methoxybenzyl groups are introduced through substitution reactions. For instance, the dimethyl group can be introduced via alkylation using dimethyl sulfate or a similar reagent, while the methoxybenzyl group can be introduced through a nucleophilic substitution reaction using 4-methoxybenzyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1,2-Dimethyl-1H-benzoimidazol-5-yl)-(4-methoxy-benzyl)-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

(1,2-Dimethyl-1H-benzoimidazol-5-yl)-(4-methoxy-benzyl)-amine has several scientific research applications, including:

Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

Biological Studies: It can be used in studies to understand its biological activity, including its effects on cellular processes and pathways.

Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

Industrial Applications: It may be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (1,2-Dimethyl-1H-benzoimidazol-5-yl)-(4-methoxy-benzyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to interact with various biological targets, potentially inhibiting or modulating their activity. The dimethyl and methoxybenzyl groups may enhance the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The compound is compared to three structurally related analogs (Table 1):

Table 1: Structural and Physicochemical Properties of Selected Benzimidazole Derivatives

Key Observations:

Substituent Effects on Lipophilicity: The 4-ethoxy analog (C₁₈H₂₁N₃O) exhibits higher lipophilicity than the 4-methoxy variant due to the longer alkyl chain, which may enhance membrane permeability but reduce aqueous solubility .

Steric and Electronic Modifications: The 2,3-dimethoxybenzyl analog (C₁₇H₁₉N₃O₂) introduces ortho-substitution, creating steric hindrance that could limit binding to planar active sites compared to para-substituted derivatives . The dimethyl substitution on the benzoimidazole core in the primary compound improves ring stability compared to mono-methylated analogs (e.g., 1-methyl derivatives in ).

Functional Implications:

- Bioactivity : While explicit data on biological activity is absent in the provided evidence, structural analogs with trifluoromethyl groups (e.g., ) are often associated with enhanced target affinity due to fluorine’s electronegativity.

- Solubility : The 4-methoxy and 4-ethoxy derivatives likely exhibit better solubility in organic solvents than the highly fluorinated compound, which may require formulation optimization for in vivo applications.

Biological Activity

(1,2-Dimethyl-1H-benzoimidazol-5-yl)-(4-methoxy-benzyl)-amine is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and implications for drug development.

The compound has the following chemical characteristics:

- Molecular Formula : C17H19N3O

- Molecular Weight : 281.352 g/mol

- LogP : 3.5754 (indicating moderate lipophilicity)

- CAS Number : 328559-09-7

These properties suggest that the compound may have favorable pharmacokinetic profiles for drug development.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing primarily on its anticancer properties and mechanisms of action.

Anticancer Activity

Research indicates that benzimidazole derivatives exhibit significant anticancer activity. For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines, including:

- MCF-7 (breast cancer)

- A549 (lung cancer)

- HeLa (cervical cancer)

In vitro studies have shown that modifications to the benzimidazole structure can enhance cytotoxic effects. The compound's ability to induce apoptosis in cancer cells was notably observed in flow cytometry assays.

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of several benzimidazole derivatives. The results indicated that:

- The compound exhibited IC50 values in the micromolar range against MCF-7 and A549 cell lines.

- Apoptosis was induced in a dose-dependent manner, with significant morphological changes in treated cells.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 15.63 | Apoptosis induction |

| Related Compound A | A549 | 10.25 | Cell cycle arrest |

| Related Compound B | HeLa | 20.50 | Apoptosis induction |

Study 2: Mechanistic Insights

Further investigation into the mechanism revealed that the compound interacts with specific protein targets involved in cell proliferation and survival pathways. This interaction leads to:

- Inhibition of tyrosine kinases associated with tumor growth.

- Modulation of protein-protein interactions critical for cancer cell signaling.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (1,2-Dimethyl-1H-benzoimidazol-5-yl)-(4-methoxy-benzyl)-amine, and what reaction conditions optimize yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical approach involves reacting a benzimidazole precursor (e.g., 1,2-dimethyl-1H-benzimidazol-5-amine) with 4-methoxybenzyl chloride/bromide in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., NaH or K₂CO₃) at 60–80°C for 12–24 hours . Catalysts like CuI or Pd-based systems may enhance coupling efficiency for complex intermediates. Yield optimization requires monitoring via TLC/HPLC and purification via column chromatography.

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodology : Use a combination of analytical techniques:

- NMR spectroscopy (¹H/¹³C) to verify substituent positions and aromatic proton environments .

- IR spectroscopy to identify functional groups (e.g., C-N stretch in benzimidazole at ~1600 cm⁻¹) .

- Elemental analysis (CHNS) to validate empirical formula matches theoretical values (±0.3% tolerance) .

- Mass spectrometry (ESI-TOF) for molecular ion confirmation .

Q. What solvents and reagents are compatible with this compound in downstream reactions?

- Methodology : The compound is stable in polar aprotic solvents (DMF, DMSO) and moderately stable in ethanol or methanol. Avoid strong acids/bases that may hydrolyze the methoxy or benzimidazole groups. For functionalization (e.g., alkylation), use mild bases (e.g., Et₃N) and electrophiles (e.g., alkyl halides) in anhydrous conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate modifications to the benzimidazole core or methoxybenzyl group?

- Methodology :

Systematic substitution : Synthesize analogs with varying substituents (e.g., halogens, methyl groups) on the benzimidazole or benzyl ring.

Biological assays : Test analogs against target enzymes/receptors (e.g., kinase inhibition assays) to correlate substituent effects with activity .

Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and interaction energies .

- Example : highlights docking poses of similar compounds with active sites, guiding SAR rationalization .

Q. What strategies resolve contradictions in bioactivity data across different experimental models?

- Methodology :

- Cross-validation : Replicate assays in orthogonal systems (e.g., cell-free vs. cell-based assays).

- Metabolic stability testing : Use liver microsomes to assess if metabolite interference affects results .

- Structural analysis : Compare X-ray/NMR structures of protein-ligand complexes to identify binding discrepancies .

Q. How can reaction conditions be optimized to minimize by-products during large-scale synthesis?

- Methodology :

- Design of Experiments (DoE) : Vary temperature, solvent, and catalyst loading to identify optimal parameters via response surface methodology.

- In-line monitoring : Use PAT tools (e.g., ReactIR) to track reaction progress and intermediate stability .

- By-product characterization : Isolate impurities via prep-HPLC and elucidate structures via MS/NMR to adjust synthetic routes .

Q. What mechanistic insights explain the compound’s interaction with biological targets like kinases or GPCRs?

- Methodology :

- Enzyme inhibition kinetics : Perform Michaelis-Menten assays to determine inhibition constants (Kᵢ) and mode (competitive/non-competitive) .

- Mutagenesis studies : Identify critical binding residues by introducing point mutations in target proteins .

- Molecular dynamics simulations : Analyze ligand-protein stability and conformational changes over 100-ns trajectories (e.g., GROMACS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.